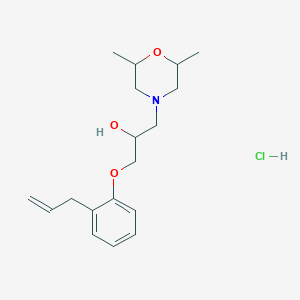
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride, also known as ADRB2 antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist works by blocking the beta-2 adrenergic receptor, which is involved in the regulation of airway smooth muscle tone and bronchodilation. By blocking this receptor, this compound antagonist can reduce airway constriction and improve breathing in patients with respiratory disorders. In cancer therapy, this compound antagonist has been shown to inhibit the proliferation and migration of cancer cells by blocking the beta-2 adrenergic receptor.
Biochemical and Physiological Effects
This compound antagonist has been shown to have various biochemical and physiological effects in different systems of the body. In the respiratory system, it can reduce airway resistance and improve lung function. In the cardiovascular system, it can reduce heart rate and blood pressure. In cancer cells, it can inhibit cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist in lab experiments is its specificity for the beta-2 adrenergic receptor, which allows for targeted inhibition of this receptor. However, one limitation is that it may not be effective in all patients, as some may have alternative pathways for bronchodilation or cancer cell growth.
Zukünftige Richtungen
There are several future directions for research on 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist. One area of interest is the development of more potent and selective compounds that can target the beta-2 adrenergic receptor with greater efficacy. Another area of research is the investigation of the role of this compound antagonist in the treatment of other diseases, such as hypertension and diabetes. Additionally, the potential use of this compound antagonist in combination with other drugs for cancer therapy is an area of ongoing research.
Synthesemethoden
The synthesis of 1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist involves the reaction of 2-allylphenol and 2,6-dimethylmorpholine with 3-chloro-1-propanol in the presence of a base. The product is then purified and converted to the hydrochloride salt form. The yield of the synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
1-(2-allylphenoxy)-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride antagonist has been studied for its potential therapeutic applications in various fields of research. In pharmacology, it has been investigated as a potential treatment for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-7-16-8-5-6-9-18(16)21-13-17(20)12-19-10-14(2)22-15(3)11-19;/h4-6,8-9,14-15,17,20H,1,7,10-13H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSXZULIZYSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2CC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
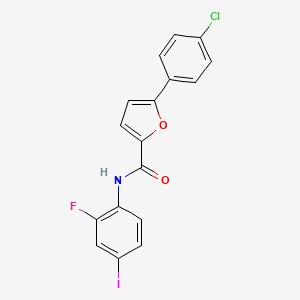
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
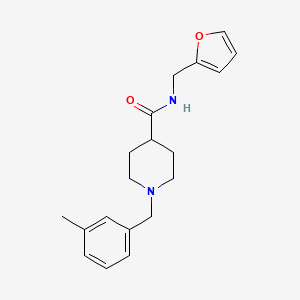

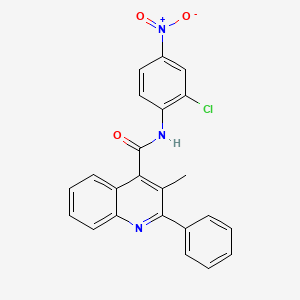
![6-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4897164.png)
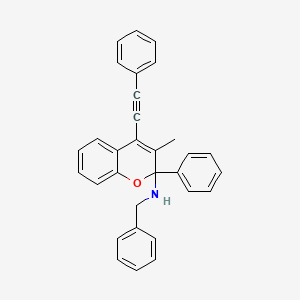
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
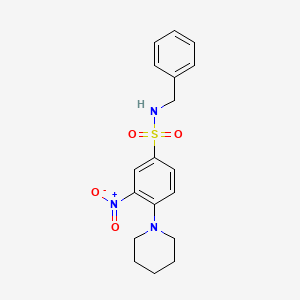
![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)
